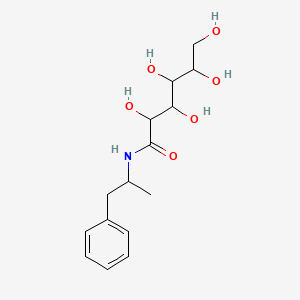
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide is a complex organic compound characterized by its multiple hydroxyl groups and a phenylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide typically involves the protection of hydroxyl groups followed by the introduction of the phenylpropanamide moiety. One common approach is to start with a hexose sugar, protect the hydroxyl groups using benzyl or silyl protecting groups, and then introduce the amide functionality through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated synthesis equipment to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving hydroxyl groups.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the phenylpropanamide moiety contributes to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3S,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-6-((tert-butyldimethylsilyl)oxy)-N-(1-phenylpropan-2-yl)hexanamide
Comparison:
Structural Differences: The presence of different protecting groups and functional groups distinguishes these compounds from (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide.
Reactivity: The reactivity of these compounds varies based on the protecting groups and functional groups present.
Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties.
特性
CAS番号 |
6968-04-3 |
|---|---|
分子式 |
C15H23NO6 |
分子量 |
313.35 g/mol |
IUPAC名 |
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C15H23NO6/c1-9(7-10-5-3-2-4-6-10)16-15(22)14(21)13(20)12(19)11(18)8-17/h2-6,9,11-14,17-21H,7-8H2,1H3,(H,16,22) |
InChIキー |
PFXDJBDZVIIINF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




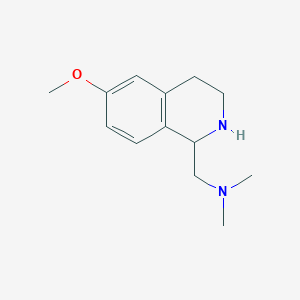
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)


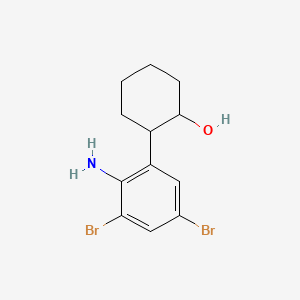

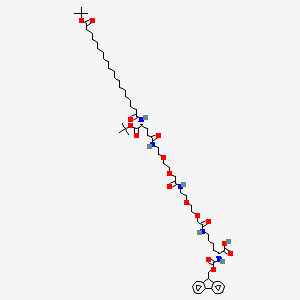

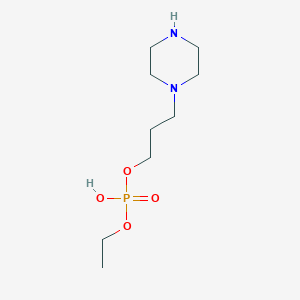
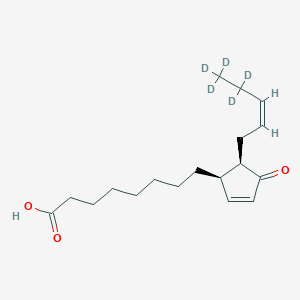
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
